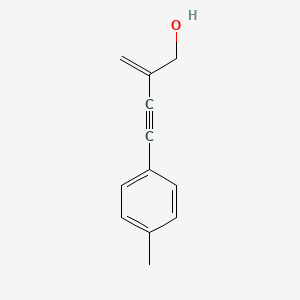
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C12H12O It is characterized by the presence of a methylidene group, a phenyl group, and a hydroxyl group attached to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol typically involves the reaction of 4-methylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-one.
Reduction: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-en-1-ol or 2-Methylidene-4-(4-methylphenyl)butan-1-ol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylidene-4-phenylbut-3-yn-1-ol
- 2-Methylidene-4-(4-chlorophenyl)but-3-yn-1-ol
- 2-Methylidene-4-(4-methoxyphenyl)but-3-yn-1-ol
Uniqueness
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
60512-51-8 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methylidene-4-(4-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H12O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,13H,2,9H2,1H3 |
InChI Key |
KPBJFBCRYQETOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















